5-((4-((3-Sulphophenyl)azo)-1-naphthyl)azo)-8-(p-tolylamino)naphthalene-1-sulphonic acid, ammonium sodium salt

Catalog No.
S13214720
CAS No.
83006-75-1
M.F
C33H27N6NaO6S2
M. Wt
690.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((4-((3-Sulphophenyl)azo)-1-naphthyl)azo)-8-(p-t...

CAS Number

83006-75-1

Product Name

5-((4-((3-Sulphophenyl)azo)-1-naphthyl)azo)-8-(p-tolylamino)naphthalene-1-sulphonic acid, ammonium sodium salt

IUPAC Name

azanium;sodium;8-(4-methylanilino)-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate

Molecular Formula

C33H27N6NaO6S2

Molecular Weight

690.7 g/mol

InChI

InChI=1S/C33H25N5O6S2.H3N.Na/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41;;/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44);1H3;/q;;+1/p-1

InChI Key

SFTBBFNLRAHVBB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[NH4+].[Na+]

5-((4-((3-Sulphophenyl)azo)-1-naphthyl)azo)-8-(p-tolylamino)naphthalene-1-sulphonic acid, ammonium sodium salt is a complex organic compound with the molecular formula C33H27N6NaO6S2C_{33}H_{27}N_{6}NaO_{6}S_{2} and a molar mass of approximately 690.72 g/mol. This compound is characterized by its azo structure, which consists of two azo groups (-N=N-) linked to naphthalene rings, along with sulfonic acid functional groups that enhance its water solubility and reactivity. The presence of both ammonium and sodium ions in its salt form contributes to its solubility in water, making it useful in various applications, particularly in dye chemistry and biological studies .

Involving 5-((4-((3-Sulphophenyl)azo)-1-naphthyl)azo)-8-(p-tolylamino)naphthalene-1-sulphonic acid typically include:

  • Azo Coupling Reactions: The compound can participate in further azo coupling reactions due to the presence of amino groups, allowing it to form new azo dyes.
  • Acid-Base Reactions: As a sulfonic acid derivative, it can undergo neutralization with bases to form various salts.
  • Reduction Reactions: The azo groups can be reduced to amines under certain conditions, which can lead to the formation of different derivatives.

These reactions are significant in the context of dye synthesis and modification .

The synthesis of 5-((4-((3-Sulphophenyl)azo)-1-naphthyl)azo)-8-(p-tolylamino)naphthalene-1-sulphonic acid generally involves:

  • Azo Coupling: Starting from sulfanilic acid or its derivatives, an initial diazotization reaction is performed.
  • Coupling with Naphthylamines: The diazonium salt is then coupled with naphthylamines under controlled pH conditions to form the azo compound.
  • Sulfonation: Finally, sulfonation reactions introduce the sulfonic acid groups into the naphthalene structure.

These steps require careful control of reaction conditions such as temperature and pH to ensure high yields and purity .

This compound finds applications primarily in:

  • Dye Industry: It is used as a dye or pigment due to its vibrant color properties.
  • Biochemical Research: Its ability to bind to proteins makes it useful for studying protein interactions and functions.
  • Analytical Chemistry: Employed as a reagent in various analytical techniques, including high-performance liquid chromatography for detecting specific analytes .

Studies on the interactions of 5-((4-((3-Sulphophenyl)azo)-1-naphthyl)azo)-8-(p-tolylamino)naphthalene-1-sulphonic acid with biological systems are crucial for understanding its behavior:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can reveal insights into its potential uses in drug delivery systems.
  • Toxicological Assessments: Evaluating its effects on cellular systems helps determine safety profiles and potential mutagenicity risks associated with exposure to azo dyes .

Several compounds share structural similarities with 5-((4-((3-Sulphophenyl)azo)-1-naphthyl)azo)-8-(p-tolylamino)naphthalene-1-sulphonic acid. Here are a few notable examples:

Compound NameCAS NumberKey Features
8-(phenylamino)-5-[[4-[(3-sulphophenyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid24758-50-7Similar azo structure but different substituents
Disodium 5-((4-chloro-3-sulfonatophenyl)azo)-8-(phenylamino)-1-naphthalenesulfonate6527-62-4Contains chlorine substituent; used in textile applications
Acid Blue 114C.I.26361A well-known dye with similar sulfonic acid functionalities

These compounds demonstrate variations in their substituents and functional groups, which influence their solubility, color properties, and biological activities. The unique combination of functional groups in 5-((4-((3-Sulphophenyl)azo)-1-naphthyl)azo)-8-(p-tolylamino)naphthalene-1-sulphonic acid contributes to its distinct profile among azo dyes .

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

690.13311923 g/mol

Monoisotopic Mass

690.13311923 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-10-2024

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